3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid
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Overview
Description
3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid can undergo several types of chemical reactions, including:
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Substitution: Aluminum chloride (AlCl3) or trimethylsilyl iodide (TMSI) followed by methanol.
Major Products Formed
The major product formed from the deprotection of this compound is the corresponding amine, along with carbon dioxide (CO2) and tert-butyl alcohol (t-BuOH) .
Scientific Research Applications
3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. The Boc group can be removed under acidic conditions, regenerating the free amine. This process is crucial in multi-step synthesis where selective protection and deprotection are required .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
tert-Butyl malonate: Another compound with a tert-butyl ester group, used in various organic synthesis reactions.
Uniqueness
3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with an oxazolidine ring. This combination provides distinct reactivity and stability characteristics, making it valuable in specific synthetic applications .
Properties
Molecular Formula |
C10H17NO5 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-5-10(4,7(12)13)15-6-11/h5-6H2,1-4H3,(H,12,13) |
InChI Key |
HJTWDZXJZXYAGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CO1)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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